molecular formula C8H11NO2S2 B262598 N-[2-(methylsulfanyl)phenyl]methanesulfonamide

N-[2-(methylsulfanyl)phenyl]methanesulfonamide

Cat. No. B262598
M. Wt: 217.3 g/mol
InChI Key: RXOIEQIJSHLDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylsulfanyl)phenyl]methanesulfonamide, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a sulfonamide compound that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, MSMA has unique properties that make it a promising candidate for use in various research applications.

Mechanism of Action

The exact mechanism of action of N-[2-(methylsulfanyl)phenyl]methanesulfonamide is not fully understood. However, it is believed that N-[2-(methylsulfanyl)phenyl]methanesulfonamide works by inhibiting the activity of certain enzymes that are involved in various cellular processes. N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. N-[2-(methylsulfanyl)phenyl]methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to induce apoptosis, or programmed cell death. N-[2-(methylsulfanyl)phenyl]methanesulfonamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In the brain, N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to modulate the activity of certain proteins, leading to changes in neuronal activity. In the immune system, N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to modulate the activity of immune cells, leading to changes in the immune response.

Advantages and Limitations for Lab Experiments

N-[2-(methylsulfanyl)phenyl]methanesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a number of potential applications in various research fields. However, there are also some limitations to the use of N-[2-(methylsulfanyl)phenyl]methanesulfonamide in laboratory experiments. It is a relatively new compound that has not been extensively studied, so its potential side effects and toxicity are not fully understood. Additionally, N-[2-(methylsulfanyl)phenyl]methanesulfonamide may not be suitable for all types of experiments, and its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are a number of future directions for research on N-[2-(methylsulfanyl)phenyl]methanesulfonamide. One area of interest is the development of N-[2-(methylsulfanyl)phenyl]methanesulfonamide-based therapies for the treatment of cancer and other diseases. Another area of interest is the use of N-[2-(methylsulfanyl)phenyl]methanesulfonamide as a tool to study the role of various proteins in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(methylsulfanyl)phenyl]methanesulfonamide and its potential side effects and toxicity. Overall, N-[2-(methylsulfanyl)phenyl]methanesulfonamide is a promising compound that has the potential to be a valuable tool for scientific research.

Synthesis Methods

N-[2-(methylsulfanyl)phenyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-bromoanisole with thioanisole, followed by the addition of methanesulfonyl chloride. The resulting product is purified through column chromatography to yield pure N-[2-(methylsulfanyl)phenyl]methanesulfonamide. The synthesis of N-[2-(methylsulfanyl)phenyl]methanesulfonamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to inhibit the growth of certain types of cancer cells, including prostate cancer and leukemia cells. In neuroscience, N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been studied for its potential use as a tool to study the role of certain proteins in the brain. In immunology, N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been shown to modulate the immune response, making it a potential candidate for use in the treatment of autoimmune diseases.

properties

Product Name

N-[2-(methylsulfanyl)phenyl]methanesulfonamide

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO2S2/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3

InChI Key

RXOIEQIJSHLDGH-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NS(=O)(=O)C

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C

Origin of Product

United States

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